2,2,2-trichloro-N-(2-methyl-5-nitrophenyl)acetamide
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Overview
Description
2,2,2-Trichloro-N-(2-methyl-5-nitrophenyl)acetamide: is an organic compound with the molecular formula C9H7Cl3N2O3 It is characterized by the presence of a trichloromethyl group attached to an acetamide moiety, which is further substituted with a 2-methyl-5-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloro-N-(2-methyl-5-nitrophenyl)acetamide typically involves the reaction of 2-methyl-5-nitroaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-methyl-5-nitroaniline+trichloroacetyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.
Reduction: Formation of 2,2,2-trichloro-N-(2-methyl-5-aminophenyl)acetamide.
Oxidation: Formation of 2,2,2-trichloro-N-(2-carboxy-5-nitrophenyl)acetamide.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(2-methyl-5-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biomolecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
2,2,2-Trichloroacetamide: Similar structure but lacks the nitrophenyl group.
2,2,2-Trichloro-N-(4-methyl-2-nitrophenyl)acetamide: Similar structure with a different substitution pattern on the phenyl ring.
2,2,2-Trichloro-N-(2,4-dimethylphenyl)acetamide: Similar structure with different substituents on the phenyl ring.
Uniqueness: 2,2,2-Trichloro-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the presence of both the trichloromethyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H7Cl3N2O3 |
---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(2-methyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H7Cl3N2O3/c1-5-2-3-6(14(16)17)4-7(5)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15) |
InChI Key |
VSFWLSQSZQJZSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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